molecular formula C15H19BO6 B8084839 3-(Methoxycarbonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-(Methoxycarbonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B8084839
M. Wt: 306.12 g/mol
InChI Key: VLENEBIRTHDGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxycarbonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:

    Formation of the benzoic acid core: This can be achieved through the carboxylation of a suitable aromatic precursor.

    Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually done via a borylation reaction, where a boronic ester is introduced under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can enhance the reaction rates and selectivity, making the process more sustainable and scalable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

    Cross-Coupling Reactions: The compound is used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Catalysis: It can serve as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making them candidates for drug discovery and development.

    Bioconjugation: It can be used to modify biomolecules, aiding in the study of biological processes.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Agriculture: It can be a precursor for agrochemicals, contributing to the development of new pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The methoxycarbonyl group can participate in nucleophilic and electrophilic reactions, while the boronic ester group is crucial for cross-coupling reactions. These functional groups interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

    3-(Methoxycarbonyl)benzoic acid: Lacks the boronic ester group, limiting its use in cross-coupling reactions.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the methoxycarbonyl group, reducing its versatility in synthetic applications.

Uniqueness: 3-(Methoxycarbonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the methoxycarbonyl and boronic ester groups, which provide a dual functionality. This dual functionality enhances its utility in a wide range of chemical reactions and applications, making it a valuable compound in both academic research and industrial processes.

Properties

IUPAC Name

3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)11-7-9(12(17)18)6-10(8-11)13(19)20-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLENEBIRTHDGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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